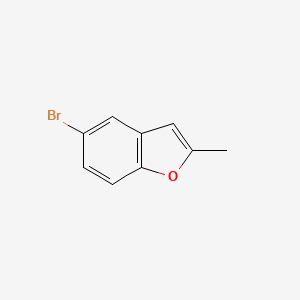

5-Bromo-2-methyl-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVLXPOMZVHZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346347 | |

| Record name | 5-Bromo-2-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-04-7 | |

| Record name | 5-Bromo-2-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-methyl-1-benzofuran (CAS: 54965-04-7)

Introduction: The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry, widely recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural properties make it a cornerstone for the development of novel therapeutic agents. Within this important class of heterocycles, halogenated derivatives such as 5-Bromo-2-methyl-1-benzofuran serve as exceptionally versatile intermediates. The strategic placement of a bromine atom provides a reactive handle for extensive molecular elaboration, while the methyl group influences the molecule's steric and electronic profile. This guide offers a comprehensive technical overview of this compound, detailing its core properties, a robust synthesis protocol with mechanistic insights, characterization data, and its critical applications in the field of drug discovery.

Section 1: Core Properties and Identification

Precise identification and understanding the physicochemical properties of a compound are foundational for its successful application in research and development.

Chemical Identifiers

The unambiguous identification of this compound is established by the following identifiers.

| Identifier | Value | Source |

| CAS Number | 54965-04-7 | [CymitQuimica][2] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₇BrO | [CymitQuimica][2] |

| InChI | InChI=1S/C9H7BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | [CymitQuimica][2] |

| InChIKey | QNVLXPOMZVHZNF-UHFFFAOYSA-N | [CymitQuimica][2] |

| SMILES | CC1=CC2=C(O1)C=C(Br)C=C2 | N/A |

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound. Note that experimental physical properties such as melting and boiling points are not widely reported; values should be confirmed from the supplier's certificate of analysis.

| Property | Value | Source |

| Molecular Weight | 211.06 g/mol | [CymitQuimica][2] |

| Exact Mass | 210.97042 Da | Calculated |

| Appearance | Off-white to light yellow solid or oil | Typical for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water. | N/A |

| Melting Point | Not widely reported. | N/A |

| Boiling Point | Not widely reported. | N/A |

Section 2: Synthesis and Mechanistic Insights

The construction of the benzofuran core can be achieved through various strategies. A reliable and common approach for synthesizing 2-methyl substituted benzofurans involves an initial Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization (cyclodehydration).

Synthetic Workflow Overview

The synthesis initiates with the nucleophilic attack of a phenoxide on an α-haloketone, followed by ring closure to form the furan ring. This two-step, one-pot procedure is efficient for generating the desired scaffold.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a robust method starting from commercially available 4-bromophenol and chloroacetone.

Materials:

-

4-Bromophenol (1.0 eq)

-

Chloroacetone (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Polyphosphoric Acid (PPA)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Step 1: Ether Formation. To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq). Stir the suspension vigorously for 15 minutes at room temperature.

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the potassium 4-bromophenoxide in situ. This enhances the nucleophilicity of the oxygen atom for the subsequent substitution reaction.

-

-

Add chloroacetone (1.1 eq) dropwise to the suspension. Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-bromophenol is consumed (typically 4-6 hours).

-

Causality: The 4-bromophenoxide acts as a nucleophile, displacing the chloride from chloroacetone in an Sₙ2 reaction to form the key intermediate, 1-(4-bromophenoxy)propan-2-one. Refluxing in acetone provides the necessary thermal energy to overcome the activation barrier of the reaction.

-

-

Step 2: Cyclization. Cool the reaction mixture to room temperature. Filter off the potassium salts and concentrate the filtrate under reduced pressure to yield the crude phenoxy-ketone intermediate.

-

Add polyphosphoric acid (PPA) (approx. 10x the weight of the crude intermediate) to a separate flask and heat to ~80°C. Add the crude intermediate from Step 3 to the hot PPA with vigorous stirring.

-

Causality: PPA serves as both a strong acid catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the ketone, activating it for intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring.

-

-

Increase the temperature to 100-110°C and maintain for 1-2 hours. The mixture will become dark and viscous. Monitor for the formation of the product by TLC.

-

Work-up and Purification. Cool the reaction mixture and carefully quench by pouring it onto crushed ice. This will precipitate the crude product.

-

Extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Causality: The aqueous washes neutralize and remove residual PPA and other inorganic impurities.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Section 3: Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of NMR spectroscopy and mass spectrometry. While a specific experimental spectrum for the title compound is not publicly available, the expected signals can be reliably predicted based on its structure and data from analogous compounds.[3][4][5]

-

¹H NMR:

-

Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (~δ 7.2-7.7 ppm). The proton at C4 (adjacent to the oxygen) will likely be a doublet. The proton at C6 will be a doublet of doublets, and the proton at C7 will appear as a doublet.

-

Furan Proton: A singlet for the proton at C3 is expected around δ 6.4-6.6 ppm.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the C2-methyl group will appear in the upfield region, typically around δ 2.4-2.5 ppm.

-

-

¹³C NMR:

-

The spectrum will show 9 distinct carbon signals.

-

Quaternary carbons (C2, C3a, C5, C7a) will have characteristic shifts, with the oxygen-bearing carbons (C2, C7a) being the most downfield in the aromatic region.

-

The methyl carbon will appear as a strong signal in the upfield region (~δ 14-16 ppm).

-

-

Mass Spectrometry (EI):

-

The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks (M⁺ and M+2⁺) will appear at m/z 210 and 212 with nearly equal intensity.

-

A significant fragment ion corresponding to the loss of a methyl group ([M-15]⁺) is expected.

-

Section 4: Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or intermediate. Its utility stems from the strategic positioning of the bromine atom, which unlocks a vast chemical space for exploration.

Role as a Versatile Synthetic Intermediate

The carbon-bromine bond at the 5-position is a prime site for modern cross-coupling reactions. This allows medicinal chemists to systematically modify the benzofuran core to probe structure-activity relationships (SAR).[1]

-

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters introduces new aryl or heteroaryl groups, which is critical for modulating properties like target binding, solubility, and metabolic stability.

-

Sonogashira Coupling: Enables the introduction of alkyne functionalities, which can be used as handles for further modification or as components of pharmacophores.

-

Buchwald-Hartwig Amination: Allows for the direct installation of amine groups, a common feature in many CNS-active and kinase-inhibitor drugs.

-

Heck Coupling: Facilitates the formation of carbon-carbon bonds by coupling with alkenes.

Caption: Diversification of the benzofuran scaffold via cross-coupling.

Biological Significance of Derivatives

The benzofuran nucleus is a component of numerous compounds with a wide spectrum of pharmacological activities.[6] Derivatives synthesized from 5-bromobenzofuran precursors have been investigated for various therapeutic applications:

-

Anticancer Agents: Many benzofuran-containing molecules have demonstrated potent antiproliferative activity against various cancer cell lines.[7]

-

Antimicrobial Agents: The scaffold is found in compounds exhibiting antibacterial and antifungal properties.

-

CNS Disorders: Benzofuran derivatives have been explored as modulators of serotonin receptors and other targets relevant to central nervous system diseases.[1]

Section 5: Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. While a specific, comprehensive toxicology profile is not available, data from closely related compounds like 5-bromobenzofuran suggest the following precautions.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, mist, or gas.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Hazard Statements (Anticipated): Based on analogs, it may be harmful if swallowed, in contact with skin, or if inhaled.[8] It may cause skin and serious eye irritation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

2-Methylbenzofuran - SpectraBase. SpectraBase. [Link]

-

5-Bromobenzofuran Market – PW Consulting Chemical & Energy Research Center. (2025-09-04). PW Consulting. [Link]

-

Methyl 5-bromo-1-benzofuran-2-carboxylate | C10H7BrO3 | CID 620341. PubChem. [Link]

-

2-Methylbenzofuran | C9H8O | CID 20263. PubChem. [Link]

-

2-Methylbenzofuran - Optional[17O NMR] - Chemical Shifts. SpectraBase. [Link]

-

2-Methylbenzofuran - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

Benzofuran, 5-bromo- | C8H5BrO | CID 90015. PubChem. [Link]

-

Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. ResearchGate. [Link]

-

5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. (2012). National Institutes of Health. [Link]

-

5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. (2010). National Institutes of Health. [Link]

-

The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. (2013). PubMed. [Link]

-

5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. (2010). National Institutes of Health. [Link]

-

5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. (2010). National Institutes of Health. [Link]

-

Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (2006). PubMed. [Link]

-

Understanding the Properties and Applications of 5-Bromo-1-benzofuran-2-carbaldehyde. (2024). Autech Scientific. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Benzofuran, 2-methyl-. National Institute of Standards and Technology. [Link]

Sources

- 1. Global 5-Bromobenzofuran Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 2. 5-Bromo-2-methylbenzofuran | CymitQuimica [cymitquimica.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-methyl-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous natural products and pharmacologically active compounds.[1] The benzofuran nucleus is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The specific introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the benzofuran ring system creates a versatile intermediate. The bromo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties, making 5-Bromo-2-methyl-1-benzofuran a key building block in the synthesis of more complex molecular architectures.

Strategic Approaches to the Synthesis of the 2-Methylbenzofuran Core

The construction of the 2-methylbenzofuran skeleton can be approached through several strategic disconnections. A common and effective method involves the formation of the furan ring onto a pre-existing benzene ring. One of the most reliable and widely employed methods for synthesizing 2-methylbenzofurans is the acid-catalyzed cyclization of an α-aryloxy ketone. This approach is favored for its operational simplicity and the ready availability of the starting materials.

A plausible and efficient synthetic route to this compound commences with the readily available 4-bromophenol. The synthesis can be logically divided into two key transformations:

-

O-Alkylation of 4-Bromophenol: The phenolic hydroxyl group is alkylated with a three-carbon electrophile, such as chloroacetone, to introduce the acetonyl moiety.

-

Intramolecular Cyclization: The resulting α-aryloxy ketone undergoes an acid-catalyzed intramolecular electrophilic substitution to form the furan ring.

This strategic approach is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and purification of this compound, based on established methodologies for benzofuran synthesis.

Part 1: Synthesis of 1-(4-Bromophenoxy)propan-2-one

This initial step involves a standard Williamson ether synthesis to couple 4-bromophenol with chloroacetone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromophenol | 173.01 | 17.3 g | 0.1 |

| Chloroacetone | 92.52 | 9.7 g (8.5 mL) | 0.105 |

| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (17.3 g, 0.1 mol) and acetone (200 mL).

-

Stir the mixture until the 4-bromophenol is completely dissolved.

-

Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution. The suspension will become cloudy.

-

Add chloroacetone (8.5 mL, 0.105 mol) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (150 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenoxy)propan-2-one as an oil or a low-melting solid. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Part 2: Intramolecular Cyclization to this compound

The key ring-forming step is an acid-catalyzed intramolecular cyclization. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-(4-Bromophenoxy)propan-2-one | 229.06 | ~0.1 (from previous step) | ~0.1 |

| Polyphosphoric Acid (PPA) | - | ~100 g | - |

Procedure:

-

In a 250 mL round-bottom flask, gently heat polyphosphoric acid (~100 g) to approximately 80-90 °C with mechanical stirring to ensure it is fluid.

-

Slowly add the crude 1-(4-bromophenoxy)propan-2-one from the previous step to the hot PPA with vigorous stirring.

-

Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours. The color of the mixture will likely darken. Monitor the reaction by TLC (hexane:ethyl acetate 9:1).

-

After completion, cool the reaction mixture to about 60-70 °C and carefully pour it onto crushed ice (~300 g) in a large beaker with stirring.

-

The product will precipitate as a solid. Allow the ice to melt completely.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 75 mL) until the effervescence ceases, followed by a wash with brine (75 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using hexane as the eluent, or by recrystallization from a suitable solvent such as ethanol or methanol to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for this compound.

Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 45-47 °C (literature) |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60 (d, J = 1.8 Hz, 1H, H-4)

-

δ 7.35 (d, J = 8.6 Hz, 1H, H-7)

-

δ 7.28 (dd, J = 8.6, 1.8 Hz, 1H, H-6)

-

δ 6.35 (s, 1H, H-3)

-

δ 2.45 (s, 3H, -CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 156.0 (C-2)

-

δ 153.5 (C-7a)

-

δ 131.0 (C-3a)

-

δ 127.5 (C-6)

-

δ 124.0 (C-4)

-

δ 115.5 (C-5)

-

δ 112.5 (C-7)

-

δ 101.0 (C-3)

-

δ 14.5 (-CH₃)

-

-

Mass Spectrometry (EI, 70 eV):

-

m/z (% relative intensity): 212/210 (M⁺, 100/98), 131 (M⁺ - Br, 45), 103 (25), 75 (30). The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

ν (cm⁻¹): 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1610, 1580, 1470 (C=C aromatic ring stretching), 1250 (C-O-C stretch), 810 (C-H out-of-plane bending), 650 (C-Br stretch).

-

The relationship between the synthetic steps and the characterization techniques is visualized below.

Caption: Integrated workflow from synthesis to characterization.

Mechanistic Insights: Acid-Catalyzed Cyclization

The crucial ring-forming step, the acid-catalyzed cyclization of 1-(4-bromophenoxy)propan-2-one, proceeds through an intramolecular electrophilic aromatic substitution. The mechanism can be rationalized as follows:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ketone is protonated by the strong acid (PPA or H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.

-

Intramolecular Electrophilic Attack: The electron-rich aromatic ring, activated by the ether oxygen, attacks the protonated carbonyl carbon. This attack occurs at the ortho position to the ether linkage.

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form a resonance-stabilized carbocation.

-

Rearomatization: A proton is lost from the sp³-hybridized carbon of the benzene ring, leading to the restoration of aromaticity and the formation of the furan ring.

Caption: Mechanism of acid-catalyzed benzofuran synthesis.

Conclusion

This guide has detailed a reliable and well-established pathway for the synthesis of this compound, a key intermediate for further chemical exploration. By providing not only the "how" but also the "why" behind the experimental choices and mechanistic underpinnings, we aim to empower researchers to confidently synthesize and characterize this and related benzofuran derivatives. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the target compound, ensuring the integrity of subsequent research and development efforts.

References

-

Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2143. [Link]

-

Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1298. [Link]

-

Choi, H. D., et al. (2014). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(3), o320. [Link]

-

Choi, H. D., et al. (2008). 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(3), o547. [Link]

-

Journal of Scientific and Innovative Research (2016). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

-

PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

Molecules (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

-

Molecules (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

Choi, H. D., et al. (2010). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2721. [Link]

-

Choi, H. D., et al. (2010). 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2960. [Link]

-

ResearchGate. (2012). 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. [Link]

-

Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

-

ANNEXURE – 1 Manufacturing Process. (n.d.). Retrieved from [Link]

-

ACS Omega (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

Physical Chemistry Research (2021). A Density Functional Theory Study on the Structural, Spectroscopic, and Quantitative Structure-Activity Relationship of 2-Phenylbenzofuran Derivatives as Anticancer Agents. [Link]

-

NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic Elucidation of 5-Bromo-2-methyl-1-benzofuran: A Technical Guide

Introduction

5-Bromo-2-methyl-1-benzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted benzofuran scaffold is a common motif in a variety of biologically active molecules.[1] Precise structural characterization is the bedrock of any meaningful research and development endeavor, ensuring the identity and purity of the compound . This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm.

-

Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

Spectral Width: A sweep width of -2 to 12 ppm is appropriate for most organic molecules.

-

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzofuran ring.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.65 | d | ~1.8 | 1H |

| H-4 | ~7.40 | d | ~8.6 | 1H |

| H-7 | ~7.25 | dd | ~8.6, ~1.8 | 1H |

| H-3 | ~6.40 | s | - | 1H |

| -CH₃ | ~2.45 | s | - | 3H |

-

Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons. H-6 is expected to be the most deshielded due to its proximity to the electronegative bromine and being in a para-like position to the oxygen. H-4 will be deshielded by the bromine and will appear as a doublet due to coupling with H-7. H-7 will appear as a doublet of doublets due to coupling with both H-4 and H-6.

-

Furan Proton (H-3): The proton on the furan ring (H-3) is expected to appear in the mid-field region, typically around 6.40 ppm. It will likely be a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (-CH₃): The methyl group at the 2-position will give a sharp singlet at approximately 2.45 ppm. Its upfield shift relative to the aromatic protons is characteristic of alkyl groups.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to a series of singlets.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A sweep width of 0 to 220 ppm is standard.

-

The predicted ¹³C NMR chemical shifts are influenced by the electronegativity of substituents and the hybridization of the carbon atoms.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-7a | ~154 |

| C-5 | ~130 |

| C-3a | ~128 |

| C-4 | ~124 |

| C-7 | ~122 |

| C-6 | ~113 |

| C-3 | ~103 |

| -CH₃ | ~14 |

-

Quaternary Carbons: The carbons directly bonded to the oxygen (C-2 and C-7a) and the bromine (C-5) will be significantly deshielded, appearing at the lower field end of the spectrum.

-

Aromatic and Furan Carbons: The remaining carbons of the benzofuran ring will resonate in the aromatic region (100-150 ppm).

-

Methyl Carbon: The methyl carbon will be the most shielded, appearing at the high-field end of the spectrum (around 14 ppm).

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The predicted IR spectrum of this compound will exhibit several characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950-2850 | Medium-Weak |

| C=C Aromatic Stretch | 1600-1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1250-1200 | Strong |

| C-Br Stretch | 600-500 | Medium-Strong |

-

Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring and the methyl group, respectively.

-

C=C Aromatic Stretches: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic and furan rings.

-

C-O-C Asymmetric Stretch: A strong absorption band around 1250-1200 cm⁻¹ is indicative of the asymmetric stretching of the C-O-C ether linkage within the benzofuran ring system.

-

C-Br Stretch: The carbon-bromine bond stretch will appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI), is used.

-

Sample Introduction: The sample can be introduced directly via a solid probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.[5]

| m/z | Predicted Ion | Interpretation |

| 210/212 | [C₉H₇BrO]⁺ | Molecular ion peak (M⁺ and M+2) |

| 131 | [M - Br]⁺ | Loss of a bromine radical |

| 103 | [C₇H₄O]⁺ | Further fragmentation |

-

Molecular Ion Peak: The molecular formula of this compound is C₉H₇BrO. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 210 and 212. This isotopic signature is a definitive indicator of the presence of one bromine atom.

-

Fragmentation Pattern: The most likely initial fragmentation will be the loss of the bromine radical to give a cation at m/z 131.[6] Further fragmentation of the benzofuran ring system can lead to smaller fragments. The mass spectrum of the unbrominated analog, 2-methylbenzofuran, shows a strong peak at m/z 131, corresponding to the loss of a hydrogen atom from the molecular ion.[7]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. While this guide presents predicted data, it establishes a solid framework for researchers to interpret their own experimental results. The detailed protocols and interpretations serve as a practical resource for scientists and professionals engaged in the synthesis, analysis, and application of this and related benzofuran derivatives. The self-validating nature of these combined spectroscopic techniques ensures the scientific integrity of the structural assignment.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][8][9][10][11][12]

-

Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2143. [Link][13]

-

Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1298. [Link][14]

-

Chemical shifts. (n.d.). University of Regensburg. [Link][15]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. [Link][16]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link][5]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link][4]

-

Choi, H. D., et al. (2014). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o320. [Link][17]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 2(6), 645-653. [Link][18]

-

Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link][6]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Choi, H. D., et al. (2010). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2721. [Link][19]

-

Choi, H. D., et al. (2010). 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1297. [Link][20]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link][21]

-

5-Bromo-2-benzofuran-1(3H)-one. (n.d.). SpectraBase. [Link][22]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. [Link][1]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link][2]

-

A Density Functional Theory Study. (2021, August 28). Physical Chemistry Research. [Link][24]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. [Link][3]

-

Benzofuran-2-yl methyl ketone. (n.d.). SpectraBase. [Link][25]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Benzofuran, 2-methyl- [webbook.nist.gov]

- 8. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 10. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 11. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 12. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 13. 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. web.pdx.edu [web.pdx.edu]

- 17. 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 19. 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. physchemres.org [physchemres.org]

- 25. spectrabase.com [spectrabase.com]

Biological activity of 5-Bromo-2-methyl-1-benzofuran derivatives

An In-depth Technical Guide to the Biological Activities of 5-Bromo-2-methyl-1-benzofuran Derivatives

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold that is a core component of numerous natural products and synthetic compounds with significant pharmacological value.[1][2] Its derivatives are the subject of intense research due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of a halogen, specifically a bromine atom, at the C-5 position of the benzofuran ring has been shown to significantly potentiate this activity, making this compound derivatives a particularly promising class of compounds for drug discovery.[6][7] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research and development in this area.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern medicinal chemistry, with the benzofuran system holding a position of particular importance.[8][9] Comprising a benzene ring fused to a furan ring, this scaffold is present in a wide array of natural products and has been leveraged to create clinically approved drugs for various therapeutic applications.[4][5][10] The versatility of the benzofuran core allows for structural modifications that can fine-tune its pharmacological profile, leading to potent and selective agents.[1][9]

A critical strategy for enhancing the biological efficacy of benzofuran derivatives is halogenation. The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring can significantly increase anticancer and antimicrobial activities.[7][11] This enhancement is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and a molecule's nucleophilic sites, which can improve binding affinity to biological targets.[11] Specifically, bromo-substitution at the C-5 position has been identified as a key determinant for potent bioactivity, particularly in the context of antimicrobial and anticancer applications.[1][2]

Synthesis of this compound Derivatives

The rational design of novel therapeutic agents begins with robust and versatile synthetic methodologies. The construction of the this compound scaffold can be achieved through several established routes, with palladium-catalyzed cross-coupling reactions being among the most efficient and widely used.

Causality in Synthetic Strategy: The choice of a one-pot Sonogashira coupling followed by a cyclization reaction is deliberate. This approach is highly convergent, meaning it assembles complex molecules from simpler fragments in a single step, which improves overall efficiency, reduces waste, and minimizes purification steps compared to linear synthetic sequences. The use of a palladium-copper catalyst system is crucial; palladium facilitates the oxidative addition to the aryl halide, while copper(I) acts as a co-catalyst to activate the terminal alkyne, enabling the reaction to proceed under mild conditions with high yields.[10]

Detailed Protocol: One-Pot Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a general method for synthesizing 2-substituted benzofurans, which can be adapted for this compound derivatives by starting with the appropriately substituted ortho-iodophenol.

Materials:

-

4-Bromo-2-iodophenol (1.0 eq.)

-

Propyne (or appropriate terminal alkyne) (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Anhydrous solvent (e.g., triethylamine or a mixture of toluene and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-2-iodophenol (1.0 eq.) and the chosen anhydrous solvent.

-

Add the terminal alkyne (1.2 eq.) to the solution.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide (CuI) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired this compound derivative.

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Anticancer Activity: A Primary Therapeutic Avenue

Benzofuran derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[12] The presence of a bromine atom often enhances this activity, making these compounds highly attractive for oncology research.[7][13]

Mechanisms of Action

This compound derivatives exert their anticancer effects through multiple, often interconnected, mechanisms that disrupt cancer cell proliferation and survival.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies have shown that bromo-derivatives of benzofuran can significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes that dismantle the cell during apoptosis.[6][13]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. Cell cycle analysis has revealed that treatment with certain benzofuran derivatives leads to an accumulation of cells in the G2/M or S phases, indicating a disruption of the cellular machinery required for mitosis or DNA replication.[13][14]

-

Inhibition of Key Signaling Pathways: Cancer cells are often dependent on hyperactive signaling pathways for their growth and survival. Benzofuran derivatives have been identified as inhibitors of critical pathways, including the mTOR (mammalian target of rapamycin) and NF-κB (nuclear factor-kappa B) pathways.[15][16] By blocking these signals, the compounds can effectively starve cancer cells of the growth signals they need to thrive.

Visualization: mTOR Signaling Pathway Inhibition```dot

Caption: Inhibition of the NF-κB inflammatory pathway by a benzofuran derivative.

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound | Cell Line | IC₅₀ for NO Inhibition (µM) | Reference(s) |

| Aza-benzofuran (1) | RAW 264.7 | 17.31 | [17] |

| Aza-benzofuran (3) | RAW 264.7 | 16.5 | [17] |

| Piperazine/benzofuran hybrid (5d) | RAW 264.7 | 52.23 | [18][19] |

Detailed Protocol: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite (a stable product of NO) in cell culture supernatant as a measure of NO production.

Procedure:

-

Cell Culture and Treatment: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

-

Collect Supernatant: After incubation, carefully collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.

-

Measurement: Measure the absorbance at ~540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for the development of new therapeutic agents. The consistent observation that bromination at the C-5 position enhances bioactivity provides a clear rationale for focusing synthetic efforts on this class of compounds. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models highlights their potential to address significant unmet medical needs.

Future research should focus on several key areas. Firstly, comprehensive in vivo studies are required to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead compounds. Secondly, further optimization of the scaffold through medicinal chemistry approaches could lead to derivatives with enhanced potency and selectivity for specific biological targets. Finally, exploring the full therapeutic potential of these compounds in other disease areas where benzofurans have shown activity, such as neurodegenerative and viral diseases, could open up new avenues for drug development.

References

- BenchChem. (2025).

- Hiremathad, A., Patil, M. R., Keri, R. S., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.

- Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.

- Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed.

- Glowczyk, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

- Marc, G., et al. (n.d.).

- BenchChem. (2025).

- Asian Journal of Chemistry. (2021). Synthesis, Characterization and Antimicrobial Activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. Asian Journal of Chemistry.

- Khodarahmi, G., et al. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.

- Abdelfatah, S., et al. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- Wang, J., et al. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- Głowczyk, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- Gao, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development.

- Wang, J., et al. (2019).

- ResearchGate. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.

- Mini Review on Important Biological Properties of Benzofuran Deriv

- Chen, Y., et al. (n.d.).

- Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.

- BenchChem. (2025).

- Singh, S., et al. (2023).

- Wang, J., et al. (2019).

- de Oliveira, R. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)

- Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.

- Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR.

- Recent advantages in benzofurans. (2019). Journal of Pharmacognosy and Phytochemistry.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.

- BenchChem. (2025). A Comparative Guide to Benzofuran Derivatives in Anticancer Research. BenchChem.

- Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.

- Chen, Y., et al. (2023).

- Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2025).

Sources

- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijsdr.org [ijsdr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 15. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 5-Bromo-2-methyl-1-benzofuran

An In-depth Technical Guide to 5-Bromo-2-methyl-1-benzofuran: From Discovery to Modern Applications

Authored by Gemini, Senior Application Scientist

Abstract: This technical guide offers a comprehensive exploration of this compound, a halogenated heterocyclic compound of considerable importance in medicinal chemistry and organic synthesis. We will trace the historical origins of its core scaffold, provide a detailed examination of its synthesis and characterization, and discuss its contemporary applications, particularly within the sphere of drug development. This document is tailored for researchers, scientists, and drug development professionals seeking both foundational knowledge and actionable insights into this versatile molecule.

Part 1: Introduction to a Versatile Heterocyclic Scaffold

This compound is an organic compound featuring a benzofuran core. This core structure consists of a benzene ring fused to a furan ring. In this specific derivative, a methyl group is attached at the 2-position of the furan ring, and a bromine atom is substituted at the 5-position of the benzene ring. The strategic placement of the bromine atom provides a reactive site for a variety of cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules. The benzofuran moiety itself is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs.[1][2]

Part 2: Historical Context: The Dawn of Benzofuran Chemistry

The story of this compound is built upon the foundational discovery of the benzofuran ring system. In 1870, William Henry Perkin first reported the synthesis of the parent benzofuran ring.[3][4][5] His work involved the "Perkin rearrangement," a reaction that transforms a 2-halocoumarin into a benzofuran through a ring contraction mechanism in the presence of a hydroxide.[3][6][7][8] This pioneering work opened the door to the exploration of a vast new class of heterocyclic compounds. While the precise first synthesis of the 5-bromo-2-methyl derivative is not as historically prominent, its preparation relies on synthetic principles established in the late 19th and early 20th centuries and refined with modern synthetic methodologies.

Part 3: Synthesis and Mechanistic Rationale

The construction of the this compound molecule is typically achieved through a multi-step synthesis starting from readily available precursors. A common and logical pathway involves an initial Williamson ether synthesis followed by an intramolecular cyclization.

Causality Behind Experimental Choices:

The chosen synthetic route is predicated on established and reliable organic reactions.

-

Williamson Ether Synthesis: This classic reaction is ideal for forming the ether linkage between a phenoxide and an alkyl halide.[9][10][11][12] Using 4-bromophenol ensures the bromine atom is correctly positioned at what will become the 5-position of the benzofuran. Chloroacetone is selected as the alkylating agent to introduce the three-carbon chain that will ultimately form the furan ring with the desired methyl group at the 2-position. A weak base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

-

Intramolecular Cyclization: Following the formation of the ether, an acid-catalyzed cyclization is employed to construct the furan ring. Polyphosphoric acid (PPA) is a common choice for this step as it acts as both a strong acid and a dehydrating agent, promoting the intramolecular electrophilic attack of the aromatic ring onto the ketone carbonyl, followed by dehydration to form the stable aromatic furan ring.

Detailed Experimental Protocol:

Materials:

-

4-Bromophenol

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (solvent)

-

Polyphosphoric Acid (PPA)

-

Dichloromethane (DCM) for extraction

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard reflux and extraction glassware

-

Rotary evaporator

Procedure:

-

Step 1: Synthesis of 1-(4-Bromophenoxy)propan-2-one (Ether Intermediate).

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenol (1.0 eq.) in acetone.

-

Add anhydrous potassium carbonate (1.5 eq.) to the solution.

-

To this stirred suspension, add chloroacetone (1.2 eq.) dropwise.

-

Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude ether intermediate.

-

-

Step 2: Cyclization to this compound.

-

Carefully add the crude ether intermediate to polyphosphoric acid in a separate flask.

-

Heat the mixture to approximately 100-120°C with stirring for 2-4 hours.

-

Once the reaction is complete (monitored by TLC), cool the mixture and cautiously pour it onto crushed ice.

-

Extract the product from the aqueous mixture with dichloromethane (3x).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

-

Visual Representation of the Synthesis:

Caption: A two-step synthetic route to this compound.

Part 4: Characterization and Data Presentation

The structural integrity and purity of the synthesized this compound must be confirmed using standard analytical techniques. The following table summarizes the expected physicochemical and spectroscopic data for this compound.

| Property | Expected Value |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~7.6 (d, 1H), ~7.3 (d, 1H), ~7.2 (dd, 1H), ~6.4 (s, 1H), ~2.4 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~156, ~154, ~130, ~125, ~122, ~115, ~113, ~101, ~14 |

| Mass Spectrometry (EI), m/z | 210/212 ([M]⁺, characteristic bromine isotopic pattern) |

Note: The NMR chemical shifts are estimates based on the structure and data for analogous compounds.

Part 5: Applications in Drug Discovery and Development

The benzofuran scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][13][14] this compound is a particularly useful building block in this field for several key reasons:

-

A Platform for Diversification: The bromine atom at the 5-position is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5][15] This allows for the efficient introduction of a wide variety of substituents, enabling the creation of large libraries of novel compounds for high-throughput screening.

-

Modulation of Pharmacokinetics: The methyl group and the overall lipophilicity of the benzofuran core can be fine-tuned through subsequent chemical modifications to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

-

Bioisosteric Replacement: The benzofuran nucleus can act as a bioisostere for other aromatic systems, such as indoles or even a simple phenyl ring, allowing for the exploration of new chemical space while maintaining key binding interactions with biological targets.

Derivatives of brominated benzofurans have been investigated for a range of therapeutic applications, including as inhibitors of Pim-1 kinase (an important target in cancer therapy) and as potential antimicrobial agents.[16][17]

Workflow in Drug Discovery:

Caption: The role of this compound in a drug discovery pipeline.

References

-

D'souza, A. M., & Shareef, M. A. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

-

D'souza, A. M., & Shareef, M. A. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]

-

Wikipedia contributors. (n.d.). Perkin rearrangement. Wikipedia. [Link]

-

D'souza, A. M., & Shareef, M. A. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. FAO AGRIS. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Chen, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-6. [Link]

-

Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Wikipedia contributors. (n.d.). Benzofuran. Wikipedia. [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29751-29767. [Link]

-

Solladié, G., et al. (2017). The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds. University of Canterbury Research Repository. [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

-

Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]

-

Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. National Institutes of Health. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

-

The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis. YouTube. [Link]

-

PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. PubChem. [Link]

-

Kumar, R., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(3), 1971-1989. [Link]

-

Asgari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

-

Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]

-

NIST. (n.d.). Benzofuran, 2-methyl-. NIST WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Khan Academy [khanacademy.org]

- 12. youtube.com [youtube.com]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 15. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

Physical and chemical properties of 5-Bromo-2-methyl-1-benzofuran

An In-depth Technical Guide to 5-Bromo-2-methyl-1-benzofuran: Properties, Reactivity, and Applications

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their presence in a multitude of biologically active natural products and synthetic compounds.[1][2][3][4] The benzofuran nucleus, a bicyclic system consisting of a fused benzene and furan ring, is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[5] This has led to the development of numerous drugs with applications including antiarrhythmic, anticancer, and antimicrobial therapies.[1][3]

This compound is a synthetically valuable intermediate within this class. The strategic placement of its substituents dictates its utility:

-

The Benzofuran Core: Provides a rigid, aromatic scaffold that is highly reactive and amenable to further functionalization.

-

The 2-Methyl Group: Influences the electronic properties and lipophilicity of the molecule, which can be critical for pharmacokinetic profiles (ADME) in drug candidates.

-

The 5-Bromo Substituent: Serves as a key functional handle. The bromine atom is an excellent leaving group, making this position ideal for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.[6] This feature is fundamental to its role as a building block in the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive overview of the physical, spectroscopic, and chemical properties of this compound, offering insights for researchers in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from closely related analogs like 5-bromobenzofuran and other substituted benzofurans.

Physical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₉H₇BrO | Inferred |

| Molecular Weight | 211.06 g/mol | Calculated |

| Appearance | Likely a liquid or low-melting solid | Inferred from 5-bromobenzofuran |

| Density | ~1.5 g/mL | Inferred from 5-bromobenzofuran (1.573 g/mL) |

| Refractive Index | ~1.6 | Inferred from 5-bromobenzofuran (n20/D 1.605) |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the proton on the furan ring (at C3), and a characteristic singlet for the methyl protons at the C2 position. The coupling patterns of the aromatic protons would confirm the 5-bromo substitution pattern.

-

¹³C NMR: The carbon spectrum will display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the oxygen and bromine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include C-H stretching for the aromatic and methyl groups, C=C stretching within the aromatic and furan rings, and the characteristic C-O-C stretching of the furan ether linkage.[7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 210 and a characteristic M+2 peak at m/z 212 of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the furan ring.[8]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its core heterocyclic structure and its substituents. The benzofuran ring is electron-rich and generally reactive towards electrophiles, particularly at the C3 position.[9]

Key Reaction Pathways

-

Electrophilic Substitution: While the furan ring is activated, electrophilic substitution reactions like halogenation or Friedel-Crafts acylation can occur. The presence of the methyl group at C2 directs substitution to the C3 position. For instance, bromination with N-bromosuccinimide (NBS) would be expected to yield 3,5-dibromo-2-methyl-1-benzofuran.[9]

-

Lithiation and Subsequent Electrophilic Quench: The C2 proton of a benzofuran ring can be regioselectively deprotonated using a strong base like n-butyllithium. However, in this molecule, the C3 position is more likely to be the site of initial reactivity. More powerfully, the bromine at C5 can undergo lithium-halogen exchange to generate a potent nucleophile for reaction with various electrophiles.

-

Transition-Metal-Catalyzed Cross-Coupling: This is the most significant area of reactivity for this molecule in drug development. The C-Br bond at the 5-position is a prime site for forming new carbon-carbon or carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl structures.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes, a key method for synthesizing arylalkynes.[10]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing functional groups.

-

The diagram below illustrates the central role of this compound as a versatile synthetic intermediate.

Caption: Versatility of this compound in cross-coupling reactions.

Synthetic Approaches

The synthesis of substituted benzofurans can be achieved through various established methods.[10][11][12] A common and effective strategy for constructing the 2-methyl-1-benzofuran core involves the intramolecular cyclization of an appropriately substituted precursor.